molecular formula C9H10F3N B1318782 4-Methyl-3-(trifluoromethyl)benzylamine CAS No. 771581-64-7

4-Methyl-3-(trifluoromethyl)benzylamine

Cat. No. B1318782
CAS RN: 771581-64-7
M. Wt: 189.18 g/mol
InChI Key: QPMGRSWJTRAJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(trifluoromethyl)benzylamine is a chemical compound with the empirical formula C9H10F3N . It is a solid substance and is considered a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 4-Methyl-3-(trifluoromethyl)benzylamine is 189.18 . The SMILES string representation of its structure is Cc1ccc(CN)cc1C(F)(F)F . This indicates that the molecule consists of a benzene ring substituted with a methyl group, a trifluoromethyl group, and a benzylamine group .


Physical And Chemical Properties Analysis

4-Methyl-3-(trifluoromethyl)benzylamine is a solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a flash point of 80.8±10.6 °C . Its molar refractivity is 44.5±0.3 cm3 .

Scientific Research Applications

Synthesis of Benzamide Derivatives

4-Methyl-3-(trifluoromethyl)benzylamine is utilized in the synthesis of benzamide derivatives . These compounds are significant due to their biological activities, which include anti-inflammatory, analgesic, and antipyretic properties . The trifluoromethyl group in the benzylamine increases the compound’s lipophilicity, potentially enhancing its ability to interact with biological targets.

Preparation of Purine Analogues

This chemical serves as a precursor in the preparation of 6-substituted purines . Purine analogues are a class of compounds with a wide range of pharmacological applications, including antiviral, anticancer, and anti-inflammatory activities. The introduction of the trifluoromethyl group can lead to increased metabolic stability and improved pharmacokinetic properties.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests avoiding breathing its dust/fume/gas/mist/vapors/spray, and it recommends wearing protective gloves/clothing and eye/face protection .

Future Directions

As 4-Methyl-3-(trifluoromethyl)benzylamine is provided to early discovery researchers , it may be used in the synthesis of new compounds or in the development of new reactions. Its future directions would largely depend on the specific research goals of the scientists using it.

Mechanism of Action

Target of Action

It is known to be an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

As an intermediate, it could be involved in a variety of pathways depending on its application. For example, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Result of Action

As an intermediate, its effects would likely depend on the specific reactions it is involved in and the context of its use. For instance, it has been reported to be used in the synthesis of antifungal agents for use in agriculture or forestry .

properties

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMGRSWJTRAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590707
Record name 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzylamine

CAS RN

771581-64-7
Record name 4-Methyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.